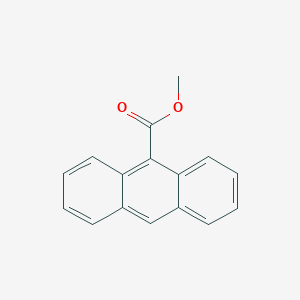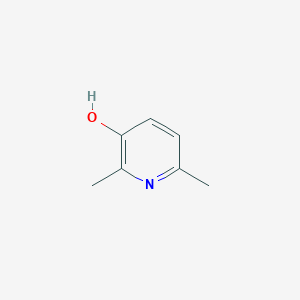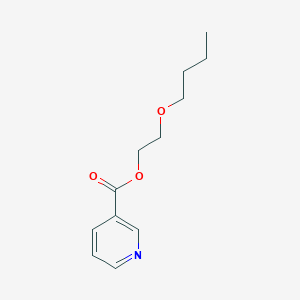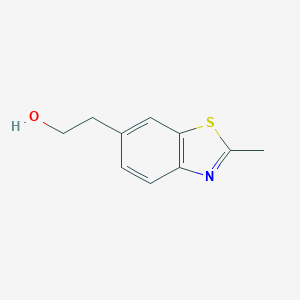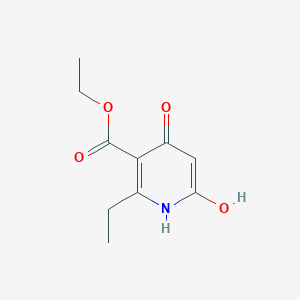
ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate, also known as ethyl 4-oxo-2-(2-oxoethyl)-3-pyridinecarboxylate, is a pyridine derivative that has been extensively studied for its potential use in various scientific research applications. It is a synthetic compound that is commonly used in the laboratory for its unique chemical properties.
Wirkmechanismus
The exact mechanism of action of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is not fully understood, but it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemische Und Physiologische Effekte
Ethyl 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to exhibit antioxidant activity, which helps to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, it has been shown to have antitumor activity, which makes it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate in laboratory experiments is its unique chemical properties. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for use in various experiments. Additionally, it has been extensively studied for its potential use in various scientific research applications, which means that there is a wealth of information available on its properties and potential uses.
One of the main limitations of using ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate in laboratory experiments is its potential toxicity. While it has been shown to have a range of potential applications, it can also be toxic to certain cells and tissues. Additionally, it may not be suitable for use in certain experiments due to its unique chemical properties.
Zukünftige Richtungen
There are many potential future directions for research on ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate. Some possible areas of research include:
1. Further studies on its potential use in the treatment of cancer and other diseases.
2. Studies on its potential use as an antioxidant and anti-inflammatory agent.
3. Studies on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
4. Studies on its potential use as a diagnostic tool for various diseases.
5. Development of new synthesis methods for ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate.
6. Studies on its potential use in the development of new drugs and therapies.
In conclusion, ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. While it has many potential advantages for use in laboratory experiments, it also has some limitations and potential toxicity. There are many potential future directions for research on this compound, including further studies on its potential use in the treatment of various diseases and the development of new synthesis methods and therapeutic applications.
Synthesemethoden
The synthesis of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves the reaction of ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate acetoacetate with 2,4-pentanedione in the presence of ammonium acetate. The resulting intermediate is then treated with hydrazine hydrate to produce the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1433-76-7 |
|---|---|
Produktname |
ethyl 2-ethyl-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate |
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
ethyl 2-ethyl-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-3-6-9(10(14)15-4-2)7(12)5-8(13)11-6/h5H,3-4H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
CGIKUACJQQBMRL-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
SMILES |
CCC1=C(C(=CC(=O)N1)O)C(=O)OCC |
Kanonische SMILES |
CCC1=C(C(=O)C=C(N1)O)C(=O)OCC |
Synonyme |
2-Ethyl-1,6-dihydro-4-hydroxy-6-(oxo)nicotinic acid ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



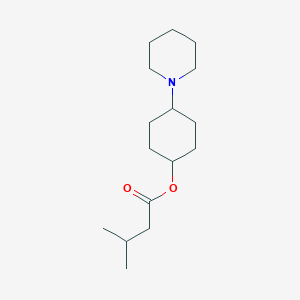
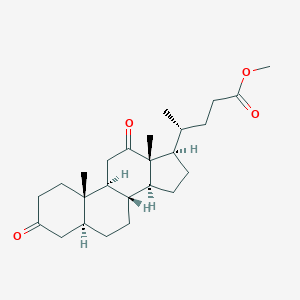
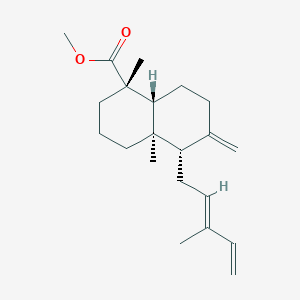

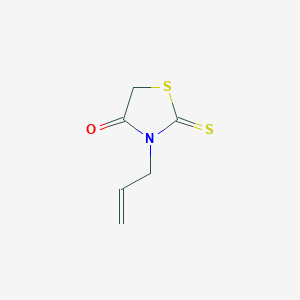
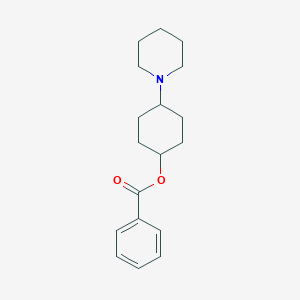
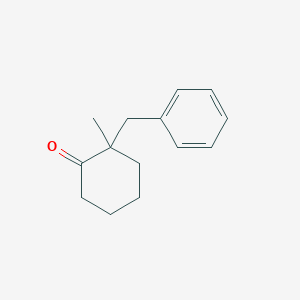
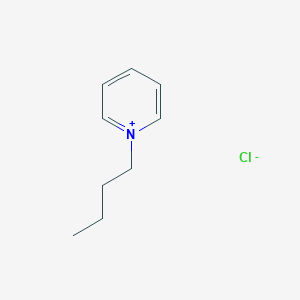
![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)
